8,13-Dihydroxyoctadeca-9,11-dienoic acid, also known as (9Z,11E)-8,13-dihydroxy-octadeca-9,11-dienoic acid, is a polyunsaturated fatty acid that belongs to the class of organic compounds known as linoleic acids and their derivatives. This compound is characterized by the presence of two hydroxyl groups at the 8th and 13th carbon positions of an octadecadienoic acid backbone, which contains two double bonds at the 9th and 11th positions. The molecular formula for this compound is with an average molecular weight of approximately 312.44 g/mol .
8,13-Dihydroxyoctadeca-9,11-dienoic acid is classified under:
The synthesis of 8,13-dihydroxyoctadeca-9,11-dienoic acid can be achieved through various methods, including enzymatic and chemical approaches:
The enzymatic pathways often require specific conditions such as pH and temperature to optimize yield and selectivity towards the desired hydroxylated product. The reaction mechanisms may involve radical intermediates that are stabilized through subsequent reactions.
The molecular structure of 8,13-dihydroxyoctadeca-9,11-dienoic acid features:
The structural representation can be denoted using SMILES notation: CCC(O)C(O)C\C=C/C\C=C/CCCCCCCC(O)=O
.
8,13-Dihydroxyoctadeca-9,11-dienoic acid participates in several chemical reactions typical for polyunsaturated fatty acids:
The stability and reactivity of this compound are influenced by its structure; for example, the hydroxyl groups can act as sites for further chemical modifications or reactions.
The mechanism by which 8,13-dihydroxyoctadeca-9,11-dienoic acid exerts its biological effects involves its role as a signaling molecule in various physiological processes:
Research indicates that these compounds can impact gene expression related to inflammation and metabolism through their interaction with specific receptors or enzymes involved in lipid signaling pathways .
Relevant analyses have shown that variations in environmental conditions (e.g., temperature and pH) can significantly affect its stability and reactivity profile.
8,13-Dihydroxyoctadeca-9,11-dienoic acid has potential applications in various fields:
Research continues to explore its biological activities and potential therapeutic applications across different health-related domains .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0